molecular formula C8H6O2S B189451 Benzo[b]thiophene 1,1-dioxide CAS No. 825-44-5

Benzo[b]thiophene 1,1-dioxide

Cat. No.: B189451
CAS No.: 825-44-5
M. Wt: 166.2 g/mol
InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C8H6O2S. It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Benzo[b]thiophene 1,1-dioxide has been found to target Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT protein family that plays a crucial role in various biological pathways, including cell proliferation, migration, survival, and differentiation . It has been widely studied as a potential target for anti-cancer therapies due to its abnormal persistent activation in tumors .

Mode of Action

The compound interacts with STAT3, inhibiting its activation and reducing the phosphorylation levels of JAK2 and STAT3 . This interaction leads to changes in the expression of apoptotic proteins and influences mitochondrial functions .

Biochemical Pathways

The inhibition of STAT3 activation by this compound affects several biochemical pathways. It has been shown to trigger the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction . Furthermore, it regulates the expression of apoptotic proteins, thereby influencing the apoptosis pathway .

Pharmacokinetics

The compound has been described as having good drug-likeness properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is significant anti-proliferative activity. It has been found to exert this effect by influencing mitochondrial functions, regulating the expression of apoptotic proteins, and reducing the phosphorylation expression levels of JAK2 and STAT3 . These actions provide valuable hints for the subsequent discovery of anti-colorectal cancer drugs .

Action Environment

It’s worth noting that the compound’s synthesis has been achieved under electrochemical conditions , suggesting that certain environmental conditions may be necessary for its production

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzo[b]thiophene 1,1-dioxide are largely determined by its unique structure and reactivity . It has been found to participate in various biochemical reactions, particularly those involving sulfonhydrazides and internal alkynes . The nature of these interactions is complex and involves the formation of a quaternary spirocyclization intermediate .

Cellular Effects

For instance, it has been implicated in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are largely due to the compound’s unique structure and reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with findings indicating that the compound’s effects vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene 1,1-dioxide can be synthesized through various methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds via the formation of a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process . The reaction is typically carried out at room temperature using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above offers a scalable and efficient route for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene 1,1-dioxide is unique due to its specific sulfone substitution, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-benzothiophene 1,1-dioxide
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InChI

InChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNKYGTHPUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
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DSSTOX Substance ID

DTXSID00231796
Record name Benzo(b)thiophene 1,1-dioxide
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Molecular Weight

166.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

825-44-5
Record name Benzothiophene 1,1-dioxide
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Record name Benzo(b)thiophene 1,1-dioxide
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Record name Benzo[b]thiophene 1,1-dioxide
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Record name Benzo[b]thiophene 1,1-dioxide
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Synthesis routes and methods I

Procedure details

To a solution (120 mL) of 1-benzothiophene (11.2 g) in tetrahydrofuran was added m-chloroperbenzoic acid (70% containing, 43.1 g) at 0° C. and the mixture was stirred at the same temperature for 1 hr, further stirred at room temperature for 1 hr. An aqueous sodium thiosulfate solution (50 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L aqueous sodium hydroxide solution, saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 10.3 g, 74%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 40 grams of thianaphthene (Aldrich Chemical Co.), acetic acid (240 ml) and 30% hydrogen peroxide (180 ml) was heated at reflux for 15 minutes. This solution was added to water (800 ml), cooled and filtered to give thianaphthene-1,1-dioxide, m.p.--142°-143° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzo[b]thiophene 1,1-dioxide?

A1: The molecular formula of this compound is C8H6O2S, and its molecular weight is 166.20 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the ultraviolet and visible absorption spectra of azo dyes containing this compound have been investigated. The position of the absorption bands is influenced by the type of moieties attached to the azo center. []

Q3: How can benzo[b]thiophene 1,1-dioxides be synthesized?

A3: Several synthetic routes have been developed, including:

  • Copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO: This method efficiently introduces a sulfonyl group and facilitates intramolecular cyclization to form the this compound core. []
  • Tf2O/2-Chloropyridine-Triggered Synthesis from Sulfonium α-Acyl Sulfonylmethylides: This tandem reaction involves activation, electrophilic addition, and a 1,2-sulfonyl shift via spirocyclic intermediates. []
  • Palladium-Catalyzed Coupling of 2-Iodothiophenol with Phenylacetylene: This Sonogashira-type cross-coupling reaction allows for the introduction of various substituents at the 2-position. []
  • Dimerization of thiophene 1,1-dioxides: This method has been employed to prepare benzo[b]thiophene 1,1-dioxides through dimerization reactions. []

Q4: Can this compound undergo cycloaddition reactions?

A4: Yes, this compound acts as a dipolarophile in 1,3-dipolar cycloaddition reactions.

  • It reacts with azomethine ylides to form tricyclic pyrrolidine-fused this compound derivatives. This reaction, catalyzed by copper(I), proceeds with high diastereo- and enantioselectivity. []
  • It can also participate in multicomponent 1,3-dipolar cycloadditions with isatin and sarcosine or L-proline, yielding spirooxindoles containing tri- and tetracyclic fused pyrrolo this compound derivatives. []

Q5: Are there any catalytic applications of this compound derivatives?

A5: While the provided research focuses on the synthesis and applications of this compound derivatives as target molecules, their potential as catalysts remains largely unexplored. Further research is needed to investigate their catalytic properties and potential applications.

Q6: Can chiral this compound derivatives be synthesized?

A6: Yes, asymmetric hydrogenation has proven successful in synthesizing chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.

  • Rhodium catalysts with chiral diene ligands efficiently facilitate the enantioselective addition of hydrogen to benzo[b]thiophene 1,1-dioxides. This reaction is tolerant to various substituents and yields products with high enantiomeric excess. [, ]
  • Nickel catalysts have also shown promise in the asymmetric hydrogenation of these compounds. []
  • Iridium complexes with chiral pyridyl phosphinite ligands provide access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-position. []

Q7: What are the potential biological activities of this compound derivatives?

A7: Research suggests that this compound derivatives possess various biological activities:

  • STAT3 inhibition: 2-Carbonylthis compound derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them potential candidates for cancer therapy. [, ]
  • Antifungal activity: Some this compound derivatives have shown antifungal activity by targeting the enzyme IMPDH, but their development is challenged by PAINS profiles. []
  • Carbonic anhydrase inhibition: this compound sulfonamides have demonstrated inhibitory activity against cytosolic/tumor-associated carbonic anhydrase isozymes. []
  • Cytotoxic activity: Lipophilic sulfonamide derivatives of this compound have been investigated for their cytotoxic activity. []

Q8: How does the structure of this compound affect its biological activity?

A8: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can significantly impact its biological activity.

  • Substituents at the 2- and 3-positions: These substitutions influence both the potency and selectivity of the compounds towards specific targets. For example, in STAT3 inhibitors, incorporating basic flexible groups through amide bond linkage at the 2-position enhanced antiproliferative potency. []
  • Nature of the heterocyclic ring: Replacing the sulfamoyl group with a methylsulfonyl group in certain derivatives did not alter the diuretic pattern but led to decreased potency. []
  • QSAR models: Quantitative structure-activity relationship (QSAR) studies using genetic function algorithms (GFA) and molecular field analysis (MFA) have provided insights into the structural features essential for inhibiting HCV NS5B polymerase. These models guide the design of more potent analogs. []

Q9: Does this compound exhibit any interesting material properties?

A9: Yes, this compound derivatives display intriguing photophysical properties, making them attractive for various applications.

  • Photochromism: Diarylethenes incorporating this compound units exhibit photochromic behavior, changing color upon irradiation with light. Substituents on the thiophene rings significantly influence the absorption wavelength, cyclization quantum yield, and thermal stability of the ring-closed isomer. [, ]
  • Fluorescence: Certain 2-methylthiobenzo[b]thiophene 1,1-dioxides exhibit fluorescence in both solution and the solid state. [] Furthermore, this compound derivatives have been incorporated into macrocages to study the effect of steric hindrance on intramolecular charge transfer (ICT) fluorescence. [] This understanding is crucial for developing efficient sensor molecules.
  • Aggregation-induced emission (AIE): this compound derivatives have been employed as building blocks for AIE-active materials. [, ] These materials exhibit enhanced fluorescence in the aggregated state, making them promising for applications in organic light-emitting diodes (OLEDs) and bioimaging.

Q10: How do crystal packing and structural rugosity influence the properties of this compound derivatives?

A10: Crystal packing and structural rugosity play crucial roles in determining the solid-state properties of these compounds.

  • Polymorphism: Different crystal packing arrangements (polymorphs) can lead to variations in properties such as melting point, solubility, and bioavailability. Research suggests that combining structural comparisons and rugosity modeling can aid in identifying potential polymorphs for this compound derivatives. []
  • Photodimerization: The arrangement of molecules within the crystal lattice can influence their ability to undergo photodimerization. This process can be exploited to controllably activate solid-state fluorescence in specific this compound derivatives. []

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